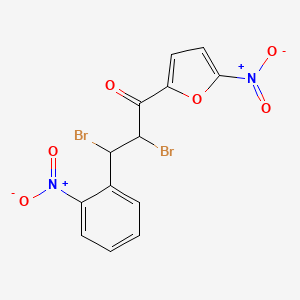
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one is a synthetic organic compound that features both nitro and bromine substituents on a furan and phenyl ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Nitration of Furan and Benzene Rings: The starting materials, furan and benzene, undergo nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Bromination: The nitrated intermediates are then subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Coupling Reaction: The brominated intermediates are coupled through a Friedel-Crafts acylation reaction using a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro groups, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amine derivatives, which can further participate in various organic transformations.
Substitution: The bromine atoms can be substituted by nucleophiles in nucleophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Nitro to nitroso derivatives.
Reduction: Nitro to amine derivatives.
Substitution: Bromine substituted with various nucleophiles.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Antimicrobial Agents: Potential use in the development of new antimicrobial compounds due to the presence of nitro groups.
Medicine
Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one would depend on its specific application. For instance, in biological systems, the nitro groups could undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-phenylpropan-1-one: Lacks the nitro group on the phenyl ring.
2,3-Dibromo-1-(furan-2-yl)-3-(2-nitrophenyl)propan-1-one: Lacks the nitro group on the furan ring.
Uniqueness
The presence of both nitro and bromine substituents on the furan and phenyl rings, respectively, makes 2,3-Dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one unique
Properties
CAS No. |
90251-71-1 |
|---|---|
Molecular Formula |
C13H8Br2N2O6 |
Molecular Weight |
448.02 g/mol |
IUPAC Name |
2,3-dibromo-1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C13H8Br2N2O6/c14-11(7-3-1-2-4-8(7)16(19)20)12(15)13(18)9-5-6-10(23-9)17(21)22/h1-6,11-12H |
InChI Key |
ZPIYRWKRGONFSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















